

application of NDM-1 inhibitor-8 in combating multidrug-resistant bacteria

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Compound of Interest

Compound Name: NDM-1 inhibitor-8

Cat. No.: B15564821

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Combating Multidrug-Resistant Bacteria: Application of NDM-1 Inhibitor-8

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

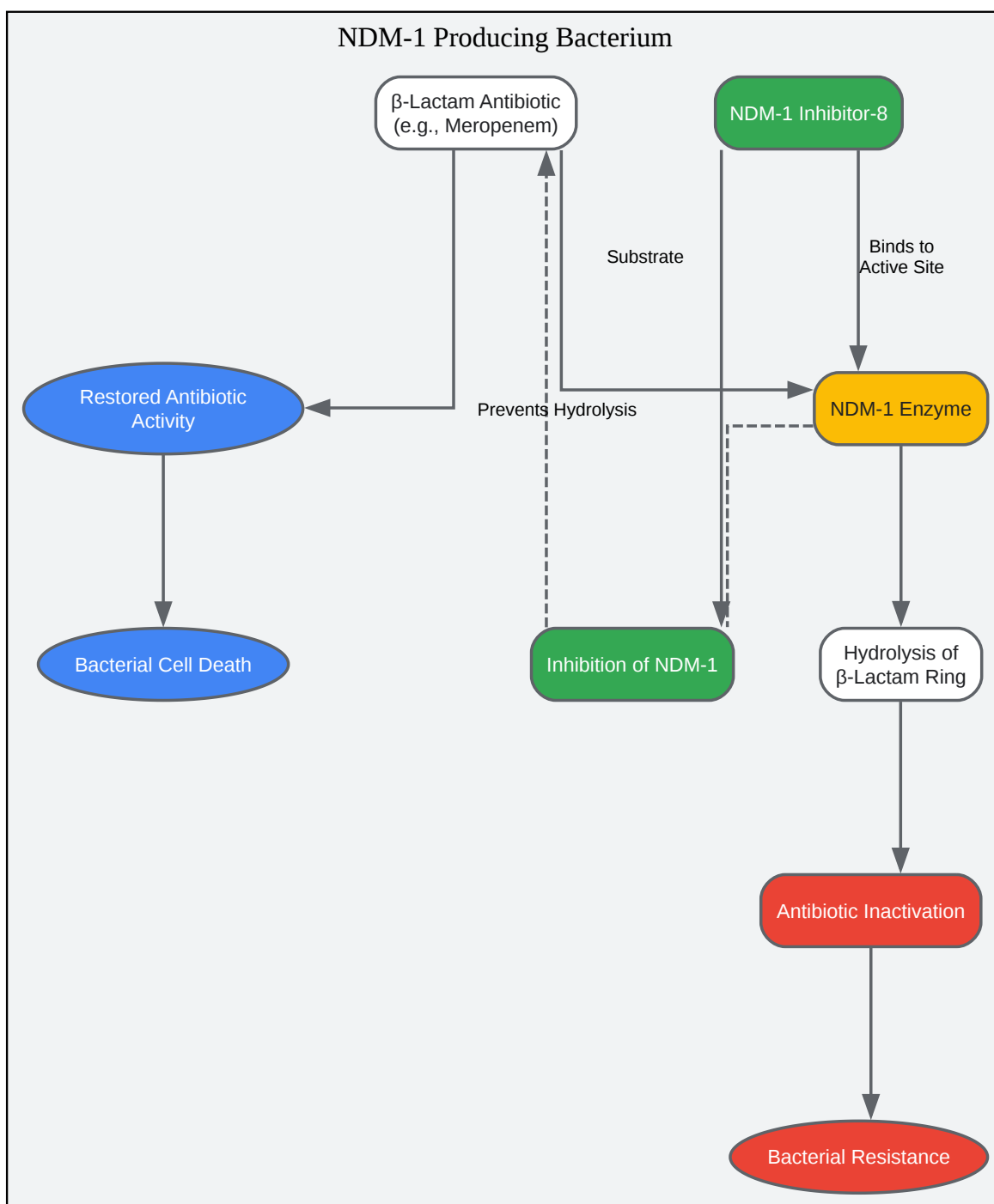
The emergence of New Delhi metallo- β -lactamase-1 (NDM-1) has posed a significant threat to global public health, rendering many β -lactam antibiotics ineffective against a wide range of bacterial pathogens. The development of potent NDM-1 inhibitors is a critical strategy to restore the efficacy of these life-saving drugs. This document provides detailed application notes and experimental protocols for the utilization of **NDM-1 Inhibitor-8**, a representative compound, in combating multidrug-resistant bacteria.

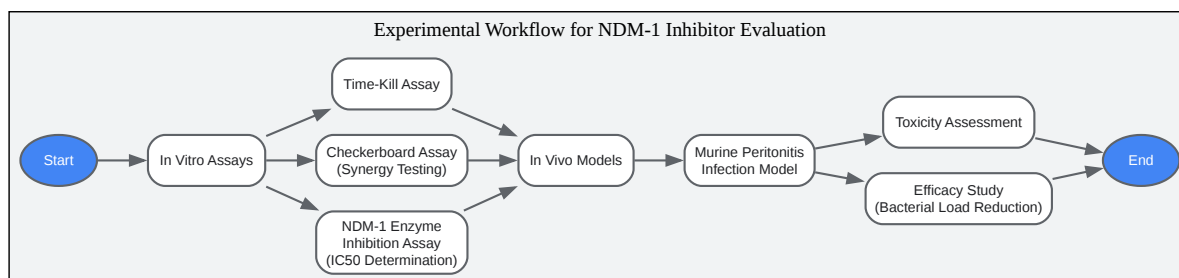
Introduction to NDM-1 Inhibitor-8

NDM-1 Inhibitor-8 is a potent, non- β -lactam inhibitor of the NDM-1 enzyme. Its primary mechanism of action involves the chelation of the zinc ions essential for the catalytic activity of NDM-1, thereby preventing the hydrolysis of β -lactam antibiotics. By neutralizing the primary resistance mechanism, **NDM-1 Inhibitor-8** restores the susceptibility of multidrug-resistant bacteria to conventional antibiotics like carbapenems.

Mechanism of Action

NDM-1 is a class B metallo- β -lactamase that requires one or two zinc ions in its active site to hydrolyze the amide bond in the β -lactam ring of antibiotics.[1][2] The catalytic cycle involves the activation of a water molecule by the zinc ions to act as a nucleophile, attacking the carbonyl carbon of the β -lactam ring.[2][3] **NDM-1 Inhibitor-8** disrupts this process by binding to the zinc ions in the active site, rendering the enzyme inactive.[4][5] This inhibition restores the antibacterial activity of β -lactam antibiotics against NDM-1-producing bacteria.[6]





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